Heptadecan-9-yl 4-methylbenzenesulfonate
Overview
Description
Heptadecan-9-yl 4-methylbenzenesulfonate is an organic compound with the molecular formula C24H42O3S. It is a white to yellow solid at room temperature and is known for its applications in various chemical processes. The compound is characterized by its long alkyl chain and a sulfonate group attached to a benzene ring, making it a versatile molecule in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Heptadecan-9-yl 4-methylbenzenesulfonate can be synthesized through the esterification of heptadecan-9-ol with 4-methylbenzenesulfonyl chloride. The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the process. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
In an industrial setting, the production of this compound involves similar esterification reactions but on a larger scale. The process may include additional steps such as purification through distillation or recrystallization to achieve the desired purity levels. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Heptadecan-9-yl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The sulfonate group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Substitution Reactions: Depending on the nucleophile used, various substituted products can be formed.
Hydrolysis: The primary products are heptadecan-9-ol and 4-methylbenzenesulfonic acid.
Scientific Research Applications
Heptadecan-9-yl 4-methylbenzenesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of lipid interactions due to its long alkyl chain.
Industry: Utilized in the production of surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of heptadecan-9-yl 4-methylbenzenesulfonate involves its interaction with various molecular targets. The sulfonate group can participate in ionic interactions, while the long alkyl chain can embed into lipid bilayers, affecting membrane properties. These interactions can influence the solubility and permeability of molecules, making it useful in drug delivery and other applications .
Comparison with Similar Compounds
Similar Compounds
- Heptadecan-9-yl benzenesulfonate
- Heptadecan-9-yl 4-chlorobenzenesulfonate
- Heptadecan-9-yl 4-nitrobenzenesulfonate
Uniqueness
Heptadecan-9-yl 4-methylbenzenesulfonate is unique due to the presence of the methyl group on the benzene ring, which can influence its reactivity and interactions compared to other similar compounds. This structural variation can lead to differences in physical properties and chemical behavior, making it a valuable compound in specific applications .
Properties
IUPAC Name |
heptadecan-9-yl 4-methylbenzenesulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H42O3S/c1-4-6-8-10-12-14-16-23(17-15-13-11-9-7-5-2)27-28(25,26)24-20-18-22(3)19-21-24/h18-21,23H,4-17H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUZFVFUKQALPIJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(CCCCCCCC)OS(=O)(=O)C1=CC=C(C=C1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H42O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50705053 | |
Record name | Heptadecan-9-yl 4-methylbenzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50705053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
949898-99-1 | |
Record name | Heptadecan-9-yl 4-methylbenzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50705053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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